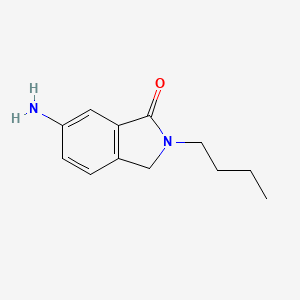

6-Amino-2-butyl-2,3-dihydro-1h-isoindol-1-one

Description

6-Amino-2-butyl-2,3-dihydro-1H-isoindol-1-one is a bicyclic heterocyclic compound featuring a fused five- and six-membered ring system. The core structure includes a partially saturated isoindole scaffold with a ketone group at position 1 and an amino (-NH2) substituent at position 4. The butyl group at position 2 introduces steric bulk and hydrophobicity, which may influence solubility, membrane permeability, and intermolecular interactions.

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

6-amino-2-butyl-3H-isoindol-1-one |

InChI |

InChI=1S/C12H16N2O/c1-2-3-6-14-8-9-4-5-10(13)7-11(9)12(14)15/h4-5,7H,2-3,6,8,13H2,1H3 |

InChI Key |

CMUUPWVSGLWASB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1CC2=C(C1=O)C=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-butyl-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-butyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.

Scientific Research Applications

6-Amino-2-butyl-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Amino-2-butyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of isoindol-1-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 6-Amino-2-butyl-2,3-dihydro-1H-isoindol-1-one with key analogs:

Pharmacological Potential

- Ethyl Derivative (CAS 1234616-17-1) : Demonstrated utility in fragment-based drug discovery due to balanced hydrophobicity and reactivity .

- Hydroxybutyl Derivative (CAS 1522471-57-3) : The hydroxy group may improve solubility and binding to targets like kinases or GPCRs .

- Dimethyl Derivative (CAS 1214900-71-6) : Steric hindrance from the dimethyl group could modulate selectivity in enzyme inhibition .

Key Research Findings

- Structural Insights: X-ray crystallography of related isoindol-1-ones (e.g., 2-[2,6-dimethylphenylamino]pyridine derivatives) reveals planar aromatic systems with substituents dictating packing efficiency and intermolecular interactions .

- Biological Activity: Analogous compounds, such as 5-hydroxy-3-[2-({[(1H-indol-6-yl)methyl]amino}methyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one, show activity against KRAS mutants, highlighting the scaffold’s relevance in oncology .

Biological Activity

6-Amino-2-butyl-2,3-dihydro-1H-isoindol-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed research findings, data tables, and case studies.

The molecular formula of this compound is , with a molecular weight of 151.21 g/mol. The compound features an isoindole structure that contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃N₁O₁ |

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | This compound |

| InChI Key | VPFARIPHQJIFNN-UHFFFAOYSA-N |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its effectiveness against various bacterial strains, it demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

In a controlled study, the compound was tested against Staphylococcus aureus and Escherichia coli using broth microdilution methods. The results revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro on various cancer cell lines. The compound exhibited cytotoxic effects that varied depending on the cell line tested.

Case Study: Cytotoxicity Against Cancer Cell Lines

A series of experiments were conducted on human lung cancer cell lines (A549, HCC827, and NCI-H358). The following IC50 values were determined:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 5.12 ± 0.45 |

| HCC827 | 7.03 ± 0.67 |

| NCI-H358 | 4.89 ± 0.32 |

The results indicate that the compound has promising anticancer activity, particularly against the A549 cell line.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to involve interactions with specific cellular targets such as enzymes or receptors involved in cell proliferation and survival pathways.

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, a comparative analysis was performed with structurally related compounds.

Similar Compounds Comparison Table

| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|

| Compound A | 16 µg/mL | 8.25 ± 0.55 µM |

| Compound B | 32 µg/mL | 5.60 ± 0.40 µM |

| 6-Amino-2-butyl-2,3-dihydro... | 32 µg/mL | 5.12 ± 0.45 µM |

This table illustrates that while some related compounds exhibit similar antimicrobial activity, the anticancer efficacy of this compound is comparatively higher against specific cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.